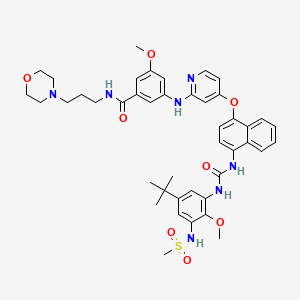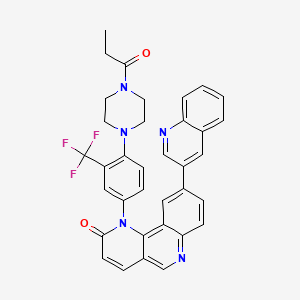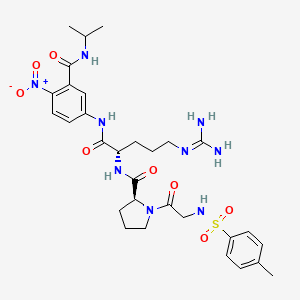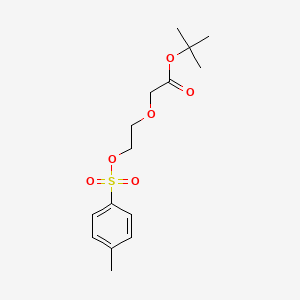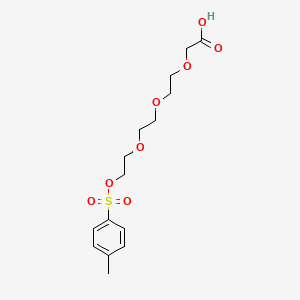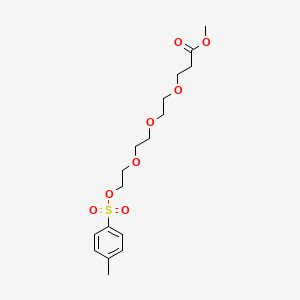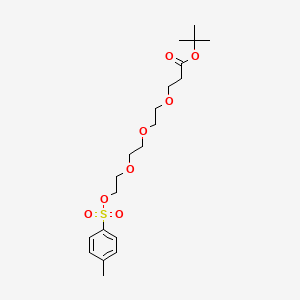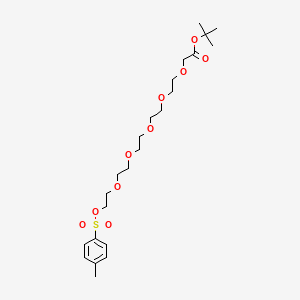
6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
TT-301 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TT-301 is used as a research tool to study cytokine inhibition and glial cell inhibition.
Biology: The compound is utilized to investigate the role of cytokines and glial cells in various biological processes.
Medicine: TT-301 has shown promise in improving outcomes after central nervous system injuries, such as traumatic brain injury and intracerebral hemorrhage. .
Industry: TT-301 is used in the development of new therapeutic agents targeting cytokine and glial cell pathways.
Preparation Methods
The synthesis of TT-301 involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is available as a sterile concentrated solution in 0.9% sodium chloride at 2.5 mg base/ml .
Chemical Reactions Analysis
TT-301 undergoes various chemical reactions, including:
Oxidation: TT-301 can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: The compound can be reduced, potentially altering its functional groups and activity.
Substitution: TT-301 can undergo substitution reactions, particularly involving its pyridazine and pyrimidine rings.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
TT-301 exerts its effects by inhibiting cytokine production and glial cell activation. The compound modulates neuroinflammatory responses, leading to improved histologic and functional outcomes in models of acute neurologic injury. The molecular targets and pathways involved include the Janus kinase-Signal Transducer and Activator of Transcription pathway .
Comparison with Similar Compounds
TT-301 is unique in its dual role as a cytokine inhibitor and glial cell inhibitor. Similar compounds include:
TT-302: Another small molecule compound with similar cytokine inhibitory properties.
MW-189: A compound closely related to TT-301, also known for its anti-inflammatory effects.
TT-301 stands out due to its specific molecular structure and the breadth of its inhibitory effects on both cytokines and glial cells.
properties
CAS RN |
886208-76-0 |
|---|---|
Molecular Formula |
C23H21N7 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C23H21N7/c1-2-5-19(6-3-1)21-17-20(18-7-11-24-12-8-18)22(28-27-21)29-13-15-30(16-14-29)23-25-9-4-10-26-23/h1-12,17H,13-16H2 |
InChI Key |
ZPJGUEPHFXPAQF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5 |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TT-301; TT 301; TT301; MW-189; MW 189 ; MW189 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



